Daturaolone

Description

Historical Background of Daturaolone Research

This compound was first isolated in 1996 from Solanum arundo Mattei, a plant species distinct from the Datura genus, during investigations into hepatoprotective natural products. Initial structural elucidation relied on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming its identity as 3-oxo-6-β-hydroxy-β-amyrin. This discovery laid the groundwork for subsequent studies exploring its occurrence in Datura species, such as Datura innoxia Mill. and Datura metel Linnaeus, which revealed broader taxonomic distribution and bioactivity.

The compound’s pharmacological profile expanded significantly in the 2020s, with researchers identifying its anti-inflammatory mechanisms through in silico, in vitro, and in vivo models. For instance, a 2021 study demonstrated this compound’s inhibition of nuclear factor kappa B (NF-κB) and nitric oxide production, underscoring its potential as a multi-target therapeutic agent. These advancements reflect the compound’s transition from a botanical curiosity to a subject of intensive biomedical research.

Taxonomic Distribution within Datura Species

This compound occurs in several Datura species, often localized to specific plant tissues, as summarized below:

This distribution aligns with the ethnopharmacological use of Datura species in traditional medicine, where extracts have been employed for their psychoactive and therapeutic properties. The concentration of this compound varies across species and plant parts, with fruits and seeds often serving as rich sources.

Significance in Natural Product Chemistry

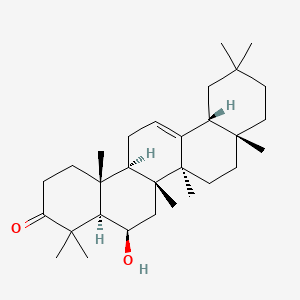

This compound’s chemical structure—a pentacyclic oleanane skeleton with functional groups at C-3 (ketone) and C-6 (hydroxyl)—confers unique reactivity and bioactivity. These moieties facilitate interactions with biological targets such as cyclooxygenase-2 (COX-2) and NF-κB, as demonstrated through molecular docking studies. The compound adheres to Lipinski’s rule of five, exhibiting favorable drug-likeness parameters:

| Parameter | Value |

|---|---|

| Molecular weight | 440.7 g/mol |

| LogP | 5.89 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 4 |

| Bioavailability score | 0.55 |

Table 1: Drug-likeness profile of this compound, adapted from in silico predictions.

In natural product chemistry, this compound exemplifies the therapeutic potential of triterpenoids, a class known for modulating inflammatory pathways and microbial growth. Its isolation from multiple plant genera, including Solanum and Datura, highlights convergent evolution in secondary metabolite production across unrelated taxa. Furthermore, its role in plant defense mechanisms against pathogens aligns with observed antifungal and antibacterial activities in laboratory assays.

Propriétés

IUPAC Name |

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXVPCDHZMBHX-QCDSSADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961770 | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-80-0 | |

| Record name | Daturaolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Extraction and Partitioning

The initial step in daturaolone isolation involves solvent-based extraction of plant material. Key protocols include:

-

Methanol Extraction : Coarse powder of Datura metel fruits or Pistacia integerrima barks is extracted with methanol at room temperature. For example, 8.9 kg of Pistacia integerrima bark yielded 387 g of methanolic extract after triple extraction.

-

Sequential Partitioning : The methanolic extract is suspended in water and partitioned using solvents of increasing polarity:

A representative partitioning workflow from Datura metel fruits yielded 93.6 g of chloroform-soluble fraction from 349 g of crude methanol extract.

Acid-Base Fractionation

To further purify this compound, acid-base treatments are employed:

-

Pickling : The chloroform fraction is treated with 1% hydrochloric acid (HCl) to remove alkaline impurities.

-

Alkaline Wash : The acidic solution is neutralized with 10% NaOH (pH 8–14) and re-extracted with chloroform to isolate this compound.

Chromatographic Purification Techniques

Silica Gel Column Chromatography

The chloroform fraction undergoes normal-phase silica gel chromatography with gradients of n-hexane and ethyl acetate:

Macroporous Resin Chromatography

Patents describe the use of non-polar resins (e.g., D101, AB-8) for steroid enrichment:

-

Resin Conditioning : Crude extract is loaded onto D101 resin pre-equilibrated with 0–30% ethanol.

-

Gradient Elution :

Crystallization and Final Purification

Solvent Recrystallization

This compound is crystallized from organic solvents:

Alumina/Carbon Treatment

Post-crystallization, the product is mixed with activated carbon or alumina to adsorb pigments:

-

Procedure :

Biotechnological Synthesis

Heterologous Expression in Yeast

Recent studies demonstrate this compound biosynthesis via engineered yeast:

-

Gene Cloning :

-

Oxidosqualene cyclase (OSC) for β-amyrin synthesis

-

Fermentation :

Metabolite Profiling

GC-MS and NMR confirm structural integrity:

-

NMR Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (Days) |

|---|---|---|---|

| Traditional Extraction | 0.03–0.07 | 95–99 | 10–14 |

| Biotechnological | 0.5–1.2 | 98–99.8 | 5–7 |

Key Observations :

-

Traditional methods rely on large plant quantities but are cost-effective for small-scale production.

-

Biotechnological approaches offer higher yields but require genetic engineering expertise.

Challenges and Optimization Strategies

Solvent Selection

Analyse Des Réactions Chimiques

Daturaolone undergoes various chemical reactions, primarily Phase-I reactions, which make it more water-soluble and ensure renal clearance . The major predicted reaction is aliphatic hydroxylation, while other reactions include alkyl dehydrogenation, alcohol oxidation, deformylation, and aliphatic hydroxylation with allylic rearrangement . Common reagents and conditions used in these reactions include oxidizing agents and specific enzymes that facilitate these transformations.

Applications De Recherche Scientifique

Daturaolone has been extensively studied for its anti-inflammatory potential. It has shown significant inhibition of nuclear factor kappa beta subunit (NF-κB) and nitric oxide production, making it a promising candidate for treating inflammatory disorders . Additionally, this compound exhibits gastrointestinal motility, muscle relaxation, and antipyretic effects, which have been validated in various animal models .

Mécanisme D'action

The mechanism of action of daturaolone involves its interaction with multiple molecular targets and pathways. It disrupts the inflammation cascade by interacting with targets such as tumor necrosis factor-alpha (TNF-α), phospholipase-A2, cyclooxygenase (COX), lipoxygenase (LOX), and NF-κB . These interactions inhibit the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Key Insights :

- The 3-oxo and 6-β-hydroxy groups in this compound enhance its enzyme inhibitory and anti-inflammatory potency compared to β-amyrin .

- While oleanolic acid shows stronger anticancer activity in some models, this compound’s selectivity for cancer cells over normal cells (lymphocyte IC₅₀ >20 µg/mL) is notable .

Key Insights :

- This compound’s dual α-glucosidase/β-secretase inhibition positions it as a multi-target candidate for diabetes and Alzheimer’s disease .

Pharmacokinetic and Toxicity Comparison

Activité Biologique

Daturaolone, a natural triterpenoid compound isolated from various plant sources including Datura metel and Pistacia integerrima, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antibacterial, and anticancer properties. This article compiles significant research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Isolation

This compound is classified as a triterpenoid, and its chemical structure has been elucidated through techniques such as NMR and crystallography. The compound is primarily extracted from the barks of Pistacia integerrima and the fruits of Datura metel.

Anti-Inflammatory Activity

In Vivo Studies

this compound has demonstrated significant anti-inflammatory effects in various animal models. Key findings include:

- Carrageenan-Induced Paw Edema : this compound exhibited a dose-dependent anti-inflammatory effect with an effective dose (ED50) of 10.1 mg/kg, significantly reducing edema in mice .

- Acetic Acid-Induced Writhing : The compound also showed an ED50 of 13.8 mg/kg in reducing writhing responses, indicating potent analgesic properties .

Mechanism of Action

The anti-inflammatory mechanism of this compound involves inhibition of cyclooxygenases (COX-1 and COX-2). Docking studies revealed that this compound interacts favorably with COX-1, suggesting selective inhibition which may contribute to its therapeutic potential in inflammatory conditions .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : In vitro studies showed that this compound exhibited potent activity against several bacterial strains including Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus, with inhibition zones ranging from 12 to 30 mm depending on the strain .

- Antifungal Activity : The compound demonstrated significant antifungal effects against species such as Candida albicans and Aspergillus flavus, supporting its traditional use in treating infections .

Anticancer Potential

Research indicates that this compound possesses anticancer properties:

- Cytotoxicity Studies : this compound displayed cytotoxic effects against cancer cell lines with IC50 values around 17.32 µg/mL for liver cancer cells (Huh7.5) and 18.64 µg/mL for prostate cancer cells (DU-145) .

- Mechanistic Insights : The compound's anticancer activity may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis .

Summary of Biological Activities

| Activity Type | Model/Method | Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | ED50 = 10.1 mg/kg |

| Acetic acid-induced writhing | ED50 = 13.8 mg/kg | |

| Antibacterial | In vitro against bacterial strains | Inhibition zones: 12-30 mm |

| Antifungal | In vitro against fungal strains | Significant activity against multiple fungi |

| Anticancer | Cytotoxicity on cancer cell lines | IC50 = 17.32 µg/mL (Huh7.5), 18.64 µg/mL (DU-145) |

Case Studies

- Anti-inflammatory Effects : A study published in 2021 highlighted the significant reduction of paw edema in mice treated with this compound, demonstrating its potential as an anti-inflammatory agent in clinical settings .

- Antimicrobial Efficacy : Another investigation confirmed the traditional use of Datura metel for treating infections by showing that this compound effectively inhibited growth in various pathogenic microbes .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound selectively inhibited cancer cell growth while exhibiting low toxicity to normal lymphocytes, suggesting a promising therapeutic index for cancer treatment .

Q & A

Q. What standardized methodologies exist for isolating and purifying daturaolone from plant sources like Datura species?

To isolate this compound, researchers typically employ solvent extraction followed by chromatographic techniques. For example, ethanol or methanol extraction of dried plant material (e.g., Datura innoxia fruits) is followed by column chromatography (silica gel or HPLC) for purification . Validation via NMR and mass spectrometry ensures structural integrity. Challenges include optimizing solvent polarity gradients to separate this compound from structurally similar triterpenoids.

Q. How do researchers design dose-response experiments to evaluate this compound’s antipyretic effects?

Dose-response studies involve administering escalating doses (e.g., 2.5–20 mg/kg) in animal models and measuring temperature changes over 1–5 hours. A control group (e.g., paracetamol) and statistical tools like ANOVA are critical for comparing efficacy. Evidence from Datura metel fruit studies shows 20 mg/kg this compound achieves 80% antipyretic effect at 1 hour, outperforming paracetamol . Ensure ethical compliance (e.g., OECD guidelines) for in vivo models.

Q. What in vitro assays are used for preliminary screening of this compound’s cytotoxicity?

Common assays include MTT or SRB tests on cancer cell lines (e.g., Huh7.0, DU145) and normal lymphocytes. For example, this compound’s IC50 in Huh7.0 cells (17.32 ± 1.43 µg/mL) is compared to positive controls (e.g., carboplatin IC50 = 4.75 µg/mL) to assess selectivity . Normal cell cytotoxicity (e.g., 29% inhibition in lymphocytes) must be quantified to confirm therapeutic windows.

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across cancer cell lines be resolved?

Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., subgrouping by cell type) can identify confounding factors. For instance, this compound’s higher IC50 in DU145 (18.64 µg/mL) vs. MCF7 cells suggests lineage-specific mechanisms requiring transcriptomic profiling .

Q. What experimental strategies elucidate this compound’s molecular targets in NF-κB signaling pathways?

Co-immunoprecipitation (Co-IP) and luciferase reporter assays are used to study NF-κB inhibition. For example, pre-treating cells with TNF-α to activate NF-κB, followed by this compound exposure, can quantify reduced nuclear translocation via Western blot . Computational docking (e.g., AutoDock Vina) predicts binding to IKKβ or p65 subunits, which is validated via mutagenesis studies.

Q. How should researchers integrate in silico, in vitro, and in vivo data to predict this compound’s pharmacokinetics?

Physiologically based pharmacokinetic (PBPK) modeling combines parameters like logP (lipophilicity), plasma protein binding, and hepatic clearance from in vitro assays. For instance, this compound’s triterpenoid structure suggests moderate bioavailability, necessitating nanoparticle encapsulation for in vivo efficacy . Cross-validation with LC-MS/MS plasma concentration curves in rodent models refines these predictions.

Q. What statistical approaches address variability in this compound’s antifungal efficacy studies?

Non-linear regression models (e.g., probit analysis) correlate hyphal inhibition percentages with log-dose concentrations. Bootstrapping can account for small sample sizes, while Bland-Altman plots assess agreement between replicates. Evidence shows this compound’s fungal inhibition parallels surfactin controls, but variability requires robust sample sizes (n ≥ 6 per group) .

Q. How do researchers reconcile this compound’s antipyretic and anti-inflammatory mechanisms in polypharmacology studies?

Systems biology tools (e.g., STRING database) map protein interaction networks shared between fever and inflammation pathways. For example, this compound’s dual inhibition of COX-2 (antipyretic) and IL-6 (anti-inflammatory) can be confirmed via ELISA and qPCR . Bayesian network models quantify synergistic effects, while CRISPR knockouts validate target specificity.

Methodological Considerations

What frameworks guide the formulation of research questions for this compound’s therapeutic potential?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures hypotheses. Example: “In murine models (P), does this compound (I) compared to ibuprofen (C) reduce inflammation (O) within 24 hours (T)?” . This ensures alignment with preclinical objectives and measurable endpoints.

Q. How can systematic reviews address publication bias in this compound research?

Cochrane guidelines recommend exhaustive database searches (PubMed, Embase), funnel plots to detect asymmetry, and Egger’s regression to quantify bias . Grey literature (e.g., dissertations) and negative result repositories (e.g., Zenodo) mitigate underreporting of non-significant cytotoxicity data.

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.